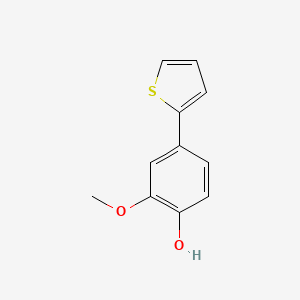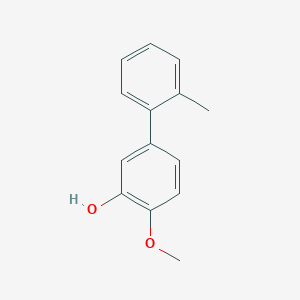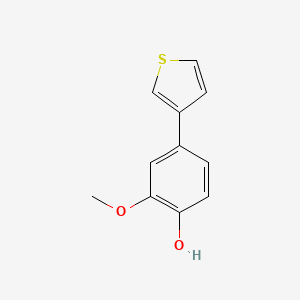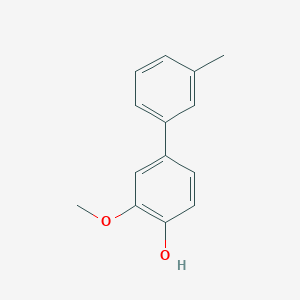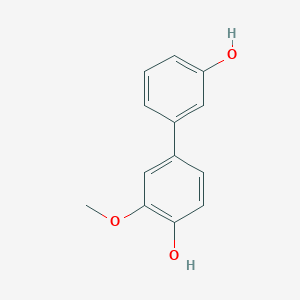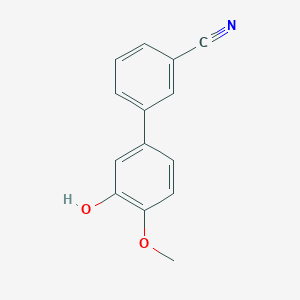
4-(3-Fluorophenyl)-2-methoxyphenol, 95%
Descripción general
Descripción
4-(3-Fluorophenyl)-2-methoxyphenol, 95% (4-FMP) is a compound belonging to the class of organic compounds known as phenols. It is a white crystalline solid that is soluble in organic solvents. 4-FMP has a wide range of uses in the scientific research community due to its unique properties, including its ability to react with other compounds and its high solubility in various solvents.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes, resulting in a conformational change in the protein or enzyme. This conformational change can result in an increase or decrease in the activity of the protein or enzyme, depending on the nature of the binding. Additionally, 4-(3-Fluorophenyl)-2-methoxyphenol, 95% may also act as a competitive inhibitor of other proteins or enzymes, resulting in a decrease in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 4-(3-Fluorophenyl)-2-methoxyphenol, 95% has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-Fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, which makes it an attractive option for researchers. Additionally, it is relatively easy to synthesize and can be stored for extended periods of time. The main limitation of 4-(3-Fluorophenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(3-Fluorophenyl)-2-methoxyphenol, 95%. One possibility is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as for the treatment of neurological disorders or cancer. Additionally, further research could be conducted to explore the use of 4-(3-Fluorophenyl)-2-methoxyphenol, 95% as a tool for studying protein-protein interactions, as well as its potential use as a substrate for enzyme kinetics studies. Finally, further research could be conducted to explore the use of 4-(3-Fluorophenyl)-2-methoxyphenol, 95% in organic synthesis and as a catalyst in various reactions.
Métodos De Síntesis
The synthesis of 4-(3-Fluorophenyl)-2-methoxyphenol, 95% can be achieved through a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of a phenol with an alkyl halide in the presence of an acid catalyst. This reaction produces a 4-(3-Fluorophenyl)-2-methoxyphenol, 95% product with a 95% yield. Other methods for synthesizing 4-(3-Fluorophenyl)-2-methoxyphenol, 95% include the Williamson ether synthesis, the reaction of a phenol with an alkyne in the presence of a base catalyst, and the reaction of a phenol with an alkyl bromide in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)-2-methoxyphenol, 95% has a wide range of applications in the scientific research community due to its unique properties. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a substrate for enzyme kinetics studies as well as for studying protein-protein interactions. Additionally, 4-(3-Fluorophenyl)-2-methoxyphenol, 95% has been used to study the binding of small molecules to proteins, as well as to study the mechanism of action of drugs.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPHYQZTQNNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685424 | |
| Record name | 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-72-3 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



